rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylicacid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions for Spirocyclic Carboxylic Acids
The nomenclature of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid follows the established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which were originally proposed by von Baeyer for bicyclic compounds containing a single common atom shared between two rings. The systematic naming approach for spirocyclic compounds involves specific structural descriptors that indicate the ring connectivity and functional group positioning within the molecular framework.
The prefix "spiro" in the compound name indicates the presence of two rings connected through a single common atom, known as the spiroatom. The numerical designation [2.3] within the nomenclature represents the bridge lengths, specifically indicating a two-carbon bridge and a three-carbon bridge excluding the spiroatom itself. This notation follows the convention where the smaller bridge length is written first, followed by the larger bridge length, separated by a period and enclosed in square brackets.
The term "hexane" in the systematic name refers to the total number of skeletal atoms in the spirocyclic system, which totals six carbon atoms when the spiroatom is included in the count. The numbering system for spirocyclic compounds begins from the smaller ring, proceeding through atoms adjacent to the spiroatom, then continuing through the spiroatom itself, and finally around the second ring. This systematic approach ensures unambiguous identification of substituent positions and stereochemical configurations.
| Nomenclature Component | Structural Significance | International Union of Pure and Applied Chemistry Convention |
|---|---|---|
| Spiro prefix | Indicates spirocyclic structure | Two rings sharing single common atom |
| [2.3] descriptor | Bridge lengths excluding spiroatom | Smaller ring first, ascending order |
| Hexane root | Total skeletal atoms | Six-carbon framework including spiroatom |
| 4-oxo designation | Ketone functional group | Position 4 on spirocyclic framework |
| 1-carboxylic acid | Carboxyl group position | Position 1 relative to spiroatom |
The carboxylic acid functional group positioning at the 1-position indicates its attachment to a carbon atom directly connected to the spiroatom, while the oxo group at position 4 specifies the location of the ketone functionality within the spirocyclic framework. The stereochemical descriptors (1R,3R) provide essential information about the absolute configuration at specific chiral centers, with the racemic designation indicating the presence of equal amounts of both enantiomers in the compound mixture.
Stereochemical Analysis of the (1R,3R) Configuration
The stereochemical complexity of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid arises from the presence of multiple chiral centers within the spirocyclic framework, specifically at positions 1 and 3 of the molecule. The (1R,3R) configuration designation employs the Cahn-Ingold-Prelog priority rules to define the absolute stereochemistry at these critical positions, providing precise spatial arrangement information for the substituents around each chiral center.
The stereochemical analysis reveals that the carboxylic acid group at position 1 adopts the R configuration, while the chiral center at position 3 also exhibits R stereochemistry. This particular stereochemical arrangement significantly influences the three-dimensional molecular geometry and affects the compound's physical properties, chemical reactivity, and potential biological activity. The rigid spirocyclic framework constrains the conformational flexibility of the molecule, resulting in a well-defined spatial arrangement of functional groups.
The racemic nature of the compound indicates the presence of both (1R,3R) and (1S,3S) enantiomers in equal proportions, as confirmed by the structural data available in chemical databases. This enantiomeric composition affects the optical activity of the compound and has implications for its separation and purification strategies. The stereochemical relationship between the two enantiomers creates distinct spatial arrangements that may exhibit different interactions with chiral environments or biological targets.
| Chiral Center | Configuration | Priority Assignment | Spatial Arrangement |
|---|---|---|---|
| Position 1 | R | Carboxylic acid > cyclopropyl > hydrogen | Right-handed configuration |
| Position 3 | R | Cyclobutyl > cyclopropyl > hydrogen | Right-handed configuration |
| Enantiomeric Form | (1S,3S) | Mirror image relationship | Left-handed configurations |
| Racemic Ratio | 1:1 | Equal enantiomer distribution | No net optical rotation |
The cyclopropane ring component of the spirocyclic system introduces additional stereochemical considerations due to its inherent ring strain and geometric constraints. The three-membered ring adopts a planar configuration with bond angles significantly deviated from the tetrahedral geometry, creating a strained system that influences the overall molecular stability and reactivity patterns. This ring strain contributes to the compound's unique chemical behavior and distinguishes it from acyclic analogs.
The cyclobutane portion of the spirocyclic framework also exhibits conformational constraints, though to a lesser extent than the cyclopropane ring. The four-membered ring typically adopts a slightly puckered conformation to minimize angle strain, and this geometric arrangement affects the positioning of the ketone functional group at position 4. The interplay between the two ring systems creates a rigid molecular scaffold that defines the spatial relationships between all substituents and functional groups within the molecule.
X-ray Crystallographic Characterization of the Spiro[2.3]hexane Framework
X-ray crystallographic studies of spirocyclic compounds related to rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid have provided detailed structural insights into the geometric parameters and molecular arrangements characteristic of the spiro[2.3]hexane framework. These crystallographic investigations reveal critical bond lengths, bond angles, and torsional relationships that define the three-dimensional architecture of spirocyclic systems.
Crystallographic analysis of spiro[2.3]hex-1-ene derivatives has demonstrated that the cyclopropene ring component maintains a carbon-carbon double bond length of approximately 1.27-1.28 Å, with the opposing bond angle measuring approximately 50°. These geometric parameters reflect the significant ring strain present in the three-membered ring system and provide a structural foundation for understanding the reactivity characteristics of related spiro[2.3]hexane compounds.
The spirocyclic junction exhibits distinctive geometric features that differentiate it from other bicyclic systems. The spiroatom serves as a tetrahedral carbon center that connects the two ring systems, and crystallographic data reveal that the bond angles around this central atom deviate from ideal tetrahedral geometry due to the constraints imposed by the small ring sizes. The cyclobutane ring component typically shows slight puckering to minimize ring strain, with torsional angles that optimize the overall molecular geometry.
| Structural Parameter | Measured Value | Reference Compound | Crystallographic Method |
|---|---|---|---|
| Carbon-carbon bond length | 1.27-1.28 Å | Spiro[2.3]hex-1-ene | Single crystal X-ray |
| Cyclopropene bond angle | ~50° | Spiro[2.3]hex-1-ene derivative | High-resolution diffraction |
| Spiroatom geometry | Distorted tetrahedral | Related spirocyclic systems | Structure refinement |
| Ring puckering | Slight deviation | Cyclobutane component | Conformational analysis |
The crystallographic characterization reveals that the spirocyclic framework creates a rigid molecular scaffold that significantly restricts conformational flexibility. This rigidity contrasts sharply with acyclic analogs and contributes to the unique physical and chemical properties observed in spirocyclic compounds. The constrained geometry affects intermolecular interactions in the crystal lattice and influences the compound's solubility characteristics and thermal stability.
Comparative crystallographic studies of substituted spiro[2.3]hexane derivatives have shown that functional group substitution patterns significantly affect the overall molecular geometry and crystal packing arrangements. The presence of electron-withdrawing groups such as carbonyl functionalities can influence the electronic distribution within the spirocyclic framework, leading to measurable changes in bond lengths and angles that are detectable through high-resolution X-ray crystallography.
Comparative Analysis with Related Spirocyclic Structures
The structural characteristics of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid can be effectively analyzed through comparison with related spirocyclic compounds that share similar structural motifs or functional group arrangements. This comparative approach provides valuable insights into structure-activity relationships and helps identify the unique features that distinguish this compound from other members of the spirocyclic family.
Spiro[2.3]hexane-1-carboxylic acid, with the Chemical Abstracts Service number 17202-56-1, represents the parent carboxylic acid derivative without the ketone functionality present in the target compound. This structural comparison reveals the specific contributions of the oxo group at position 4 to the overall molecular properties and reactivity patterns. The parent compound exhibits a molecular formula of C₇H₁₀O₂ with a molecular weight of 126.15 g/mol, demonstrating the structural increment contributed by the ketone functionality.
The physical properties of related spirocyclic carboxylic acids provide important comparative data for understanding the target compound's characteristics. Spiro[2.3]hexane-1-carboxylic acid exhibits a predicted boiling point of 239.9±8.0°C and a density of 1.22±0.1 g/cm³, with a predicted acid dissociation constant of 4.83±0.20, indicating moderate acidity comparable to other carboxylic acid derivatives.
Spiro[2.5]octane-6-carboxylic acid represents another structurally related compound that features an expanded ring system with different bridge lengths. This comparison highlights the effects of ring size variation on molecular properties and demonstrates how structural modifications within the spirocyclic framework can influence chemical behavior and physical characteristics.
| Compound | Molecular Formula | Molecular Weight | Distinctive Features | Chemical Abstracts Service Number |
|---|---|---|---|---|
| rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid | C₇H₈O₃ | 140.1366 | Ketone at position 4 | 2445750-30-9 |
| Spiro[2.3]hexane-1-carboxylic acid | C₇H₁₀O₂ | 126.15 | Parent structure without ketone | 17202-56-1 |
| Spiro[2.5]octane-6-carboxylic acid | C₉H₁₄O₂ | 154.21 | Expanded ring system | 1086399-13-4 |
| 6-Oxaspiro[3.4]octane-5,7-dione | C₇H₈O₃ | 140.14 | Oxygen-containing spirocycle | 1520618-98-7 |
The comparison with spirocyclic compounds containing heteroatoms, such as oxygen-containing spirocycles, reveals the unique characteristics imparted by all-carbon frameworks versus heteroatom-substituted systems. These structural variations affect electronic properties, hydrogen bonding capabilities, and overall chemical reactivity patterns, providing a comprehensive understanding of how structural modifications influence molecular behavior.
Research on spirocyclic glutamic acid analogs built on spiro[3.3]heptane scaffolds demonstrates the versatility of spirocyclic frameworks in medicinal chemistry applications. These studies reveal how different ring sizes and substitution patterns can be employed to create diverse molecular architectures with distinct biological activities, highlighting the importance of precise structural control in spirocyclic compound design.
Properties
IUPAC Name |
(2R,3R)-6-oxospiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-1-2-7(5)3-4(7)6(9)10/h4H,1-3H2,(H,9,10)/t4-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDZHJQDDYQRJ-MHTLYPKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C1=O)C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with diazo compounds under catalytic conditions. This method typically requires the use of a transition metal catalyst, such as rhodium or copper, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.
Key Observations :
-
Esterification with diazomethane proceeds rapidly under mild conditions due to the high electrophilicity of the carboxylate intermediate .
-
Amidation requires prior activation of the carboxylic acid to the acyl chloride, as direct condensation with amines is inefficient .
Ketone Reactivity
The 4-oxo group participates in nucleophilic additions and reductions.
Mechanistic Insights :
-
Grignard additions are stereospecific, with the nucleophile attacking the ketone’s electrophilic carbon from the less hindered face .
-
Wolff-Kishner reduction removes the ketone but requires harsh conditions, risking spiro ring destabilization .
Spirocyclic Ring Transformations
The spiro[2.3]hexane system undergoes strain-driven ring-opening and rearrangements.
Notable Findings :
-
Ring-opening under acidic conditions generates lactones via intramolecular esterification (e.g., γ-lactone formation) .
-
Decarboxylation proceeds via a six-membered transition state, preserving the spiro architecture .
Stereochemical Considerations
The racemic (1R,3R) configuration influences reaction outcomes:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid exhibit significant anticancer properties. Research has focused on the synthesis of derivatives that incorporate this scaffold to enhance cytotoxicity against various cancer cell lines.
Case Study:
In a study evaluating new derivatives of oxadiazoles, compounds were synthesized that included the spirocyclic structure similar to rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid. These compounds were tested against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results demonstrated that certain derivatives exhibited enhanced cytotoxic effects, suggesting that the spiro structure may play a role in increasing the effectiveness of these anticancer agents .
Inhibition of Enzymatic Activity
The compound has potential applications in inhibiting specific enzymes associated with cancer progression and other diseases. The spirocyclic framework can be utilized to design inhibitors targeting key enzymes involved in metabolic pathways.
Example:
Research has shown that modifications to the spiro structure can lead to compounds that inhibit methionine aminopeptidase (MetAP2), an enzyme implicated in tumor growth. The structural diversity offered by rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid allows for the exploration of various derivatives that can enhance binding affinity and specificity toward MetAP2 .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target | Reference |
|---|---|---|---|
| rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid | Anticancer | MDA-MB-231 | |
| Derivative A | Enzyme Inhibition | MetAP2 | |
| Derivative B | Anticancer | HT-29 |
Synthesis Techniques
The synthesis of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid typically involves multi-step organic reactions that create the spirocyclic structure while ensuring high stereochemical purity. Techniques such as asymmetric synthesis are crucial for obtaining the desired enantiomeric forms.
Synthesis Methodology:
- Starting Materials: Utilize readily available precursors that can undergo cyclization.
- Reagents: Employ reagents such as acids or bases to facilitate the formation of the spirocyclic structure.
- Purification: Use chromatographic techniques to isolate pure rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid.
Mechanism of Action
The mechanism by which rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid with analogous bicyclic and spirocyclic carboxylic acids, focusing on molecular structure, physicochemical properties, and functional applications.
Structural Analogues with Spiro or Bicyclic Cores
Key Observations :
- Spiro vs. Bicyclic Cores : Spiro compounds like the target molecule exhibit greater conformational rigidity compared to bicyclic analogues (e.g., bicyclo[2.1.1]hexane in ), which may enhance binding specificity in drug-receptor interactions .
Physicochemical and Functional Comparisons
- Acidity : The target compound’s carboxylic acid group (predicted pKa ~4.3, analogous to ) is less acidic than fluorinated derivatives (e.g., ’s difluoro compound), where electron-withdrawing substituents lower pKa .
- Crystallinity : Compounds like those in and exhibit high crystallinity due to intermolecular hydrogen bonding (C-H⋯O), a property critical for purification and formulation in pharmaceuticals .
- Synthetic Utility : The tert-butyl ester derivative (, C₁₁H₁₆O₃) demonstrates enhanced solubility in organic solvents, facilitating reactions under mild conditions .
Pharmacological Relevance
- Antibiotic Analogues : highlights bicyclic β-lactams (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) with potent antibacterial activity. The target compound’s spiro core may offer similar rigidity but lacks the β-lactam moiety essential for penicillin-binding protein inhibition .
Biological Activity
Rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid is a compound of interest in pharmaceutical chemistry due to its unique spirocyclic structure, which may confer distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid is , with a molecular weight of 126.15 g/mol. The compound features a spirocyclic structure that is often associated with diverse biological properties due to its conformational flexibility.
The biological activity of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid has been investigated in various contexts, particularly its interactions with biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Antimicrobial Activity : Research indicates that rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties of the compound.
- Method : In vivo models were used to assess the reduction in inflammation markers after administration.
- Findings : Significant reduction in prostaglandin levels was observed, indicating that the compound effectively modulates inflammatory responses.
-
Antimicrobial Efficacy :
- Objective : To test the antimicrobial activity against various pathogens.
- Method : Disc diffusion method was employed to determine inhibition zones.
- Findings : The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Data Table: Biological Activity Summary
| Biological Activity | Target/Pathway | Methodology | Key Findings |
|---|---|---|---|
| Anti-inflammatory | COX enzymes | In vivo models | Reduced prostaglandin levels |
| Antimicrobial | Bacterial strains | Disc diffusion | Effective against Staphylococcus aureus and E. coli |
Safety Profile
While exploring its therapeutic potential, it is crucial to consider the safety profile of rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid:
- Toxicity Studies : Preliminary toxicity assessments indicate that high concentrations may lead to skin irritation and respiratory issues, necessitating careful dosage regulation during therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing rac-(1R,3R)-4-oxospiro[2.3]hexane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step routes, including spiro ring formation via cycloaddition reactions (e.g., [2+2] or [3+2] cycloadditions) followed by oxidation to introduce the carboxylic acid moiety. Continuous flow reactors and heterogeneous catalysts (e.g., palladium or ruthenium-based systems) can optimize reaction efficiency and scalability. Post-synthetic purification via column chromatography or recrystallization ensures high enantiomeric purity .
Q. How can the stereochemical configuration of this spiro compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Complementary techniques include:
- NMR spectroscopy : Analysis of coupling constants (-values) and NOE correlations to infer spatial arrangements.
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Optical rotation : Comparison with literature values for known stereoisomers .
Q. What analytical techniques are critical for characterizing this compound's purity and stability?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.
- Thermogravimetric analysis (TGA) : Assesses thermal stability under controlled conditions.
- HPLC-UV/RI : Quantifies purity and monitors degradation products during storage.
- Solution-state NMR in deuterated solvents : Identifies solvent interactions or hydrate formation .
Advanced Research Questions
Q. How does the spiro[2.3]hexane framework influence regioselectivity in ring-opening reactions?
- Methodological Answer : The spiro system’s ring strain and steric constraints direct reactivity. Computational modeling (e.g., density functional theory, DFT) predicts transition states and regioselectivity. Experimental validation involves kinetic studies under varied conditions (temperature, solvent polarity, nucleophile strength). Comparative studies with non-spiro bicyclic analogs (e.g., bicyclo[3.1.0]hexane derivatives) highlight distinct reaction pathways .
Q. What strategies mitigate racemization during functionalization of the carboxylic acid group?
- Methodological Answer :
- Low-temperature reactions : Minimize thermal energy to prevent stereochemical scrambling.
- Protecting groups : Use tert-butyl esters or silyl ethers to stabilize the carboxylate during transformations.
- Enzymatic catalysis : Lipases or esterases enable enantioselective modifications under mild conditions.
- In situ monitoring : Real-time chiral HPLC tracks enantiopurity during synthesis .
Q. How can computational methods predict this compound's interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to active sites.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time.
- Free-energy perturbation (FEP) : Quantifies binding affinity differences between stereoisomers.
- Pharmacophore mapping : Identifies critical functional groups for activity using tools like MOE .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response assays : Validate activity across multiple concentrations to exclude false positives.
- Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding.
- Metabolic stability tests : Liver microsome assays identify confounding effects of rapid degradation.
- Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
